2-[(4-chloro-3-fluoro-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-8-yl)methoxy]ethyl-trimethylsilane
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Overview
Description
6-Chloro-5-fluoro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-pyrrolo[2,3-b:5,4-c’]dipyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolopyridine core, which is a fused ring system containing both pyrrole and pyridine rings. The presence of chloro, fluoro, and trimethylsilyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-pyrrolo[2,3-b:5,4-c’]dipyridine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrrolopyridine under palladium catalysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized catalysts, solvents, and reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-pyrrolo[2,3-b:5,4-c’]dipyridine can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
6-Chloro-5-fluoro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-pyrrolo[2,3-b:5,4-c’]dipyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-pyrrolo[2,3-b:5,4-c’]dipyridine involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-5-fluoro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-pyrrolo[2,3-b:5,4-c’]dipyridine include other pyrrolopyridine derivatives with different substituents. Examples include:
- 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine .
- Benzenamine, 4-[[6-chloro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]-3,5-difluoro .
Uniqueness
The uniqueness of 6-Chloro-5-fluoro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-pyrrolo[2,3-b:5,4-c’]dipyridine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19ClFN3OSi |
---|---|
Molecular Weight |
351.88 g/mol |
IUPAC Name |
2-[(4-chloro-3-fluoro-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-8-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C16H19ClFN3OSi/c1-23(2,3)8-7-22-10-21-12-9-20-15(17)14(18)13(12)11-5-4-6-19-16(11)21/h4-6,9H,7-8,10H2,1-3H3 |
InChI Key |
XPRJWQDDKBYMLJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=CN=C(C(=C2C3=C1N=CC=C3)F)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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